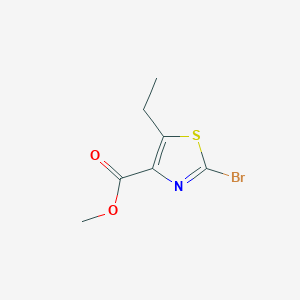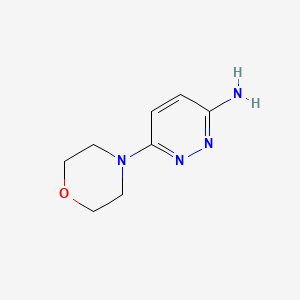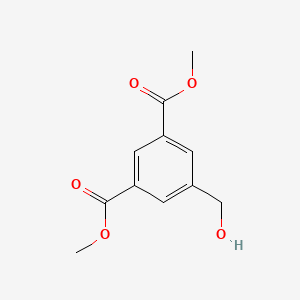
3,4-dihydro-2H-pyran-6-carboxylic acid
Overview
Description
3,4-Dihydro-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8O3. It is characterized by a six-membered ring containing one oxygen atom and a carboxylic acid functional group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
The mode of action, biochemical pathways, and pharmacokinetics of a compound depend on its specific chemical structure and the biological system in which it is used. These properties can be influenced by various factors, including the compound’s molecular weight, solubility, stability, and the presence of functional groups that can interact with biological targets .
The environment in which the compound is used can also affect its action and stability. Factors such as temperature, pH, and the presence of other chemicals can influence the compound’s reactivity and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) to form the dihydropyran ring . Another approach involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyran-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.
3,6-Dihydro-2H-pyran: Has a methylene group separating the double bond and oxygen, altering its reactivity and applications.
Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate: A derivative used in specific industrial applications.
Uniqueness
3,4-Dihydro-2H-pyran-6-carboxylic acid is unique due to the presence of both a heterocyclic ring and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPSEKWDOSMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500892 | |
| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31518-14-6 | |
| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives be synthesized using transition metal catalysis?
A1: Yes. Research has demonstrated the synthesis of this compound derivatives through an iridium(III)-catalyzed C(sp2)-H heteroarylation/esterification reaction of acrylic acids. [] This reaction tolerates a variety of substituted acrylic acids and heteroaromatic boronates, showcasing its versatility for synthesizing diverse derivatives.
Q2: What are the potential applications of this compound derivatives in materials science?
A2: A derivative synthesized through the aforementioned method exhibited Aggregation-Induced Emission (AIE) properties. [] This derivative, this compound derivative 3r, showed multiple emission signals and a high quantum yield (28%), indicating potential for developing nitrogen-containing organic functional materials.
Q3: Is there any research on the structure-activity relationship of this compound derivatives?
A4: While the provided abstracts don't delve into specific SAR studies for this compound derivatives, the existence of various "redox drug derivatives" suggests that structural modifications have been explored. [, ] Further research is needed to understand how specific structural changes in these derivatives impact their activity, potency, and selectivity towards potential biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)


![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/new.no-structure.jpg)


![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1590617.png)

